Cas no 16019-34-4 (7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine)

7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine structure
16019-34-4 structure
Product Name:7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine
CAS No:16019-34-4
MF:C13H10ClN3
MW:243.691601276398
MDL:MFCD09953011
CID:3804096
PubChem ID:15185356
Update Time:2025-11-01

7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(phenylmethyl)-
    • 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
    • 7-BENZYL-4-CHLORO-7H-PYRROLO[2,3-D] PYRIMIDINE
    • 9-Benzyl-6-chloro-7-deazapurine
    • AMTH011
    • KMWWCJXJJNHTQL-UHFFFAOYSA-N
    • AB3073
    • AK187428
    • AB0009257
    • 4-Chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine
    • 7-Benzyl-4-chloro-7H-pyrrolo[2.3-d]pyrimidine
    • 7-BENZYL-4-CHLOROPYRROLO[2,3-D]PYRIMIDINE
    • SCHEMBL3541053
    • 16019-34-4
    • DS-10111
    • DB-129572
    • CS-0156310
    • DTXSID80569786
    • AKOS025404368
    • MFCD09953011
    • SY104805
    • 7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine
    • MDL: MFCD09953011
    • Inchi: 1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2
    • InChI Key: KMWWCJXJJNHTQL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CN(C2=NC=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.0563250g/mol
  • Monoisotopic Mass: 243.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7
  • XLogP3: 3.2

7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine Security Information

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7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16019-34-4)7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine
Order Number:A906589
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:24
Price ($):241.0/422.0/843.0
Email:sales@amadischem.com

Additional information on 7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine

7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4): A Versatile Heterocyclic Compound in Modern Pharmaceutical Research

In the dynamic field of medicinal chemistry, 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4) has emerged as a compound of significant interest. This heterocyclic organic compound belongs to the pyrrolopyrimidine class, a structural motif frequently encountered in drug discovery due to its remarkable pharmacological potential. The compound's unique molecular architecture, featuring both benzyl and chloro substituents on the pyrrolo[2,3-d]pyrimidine core, makes it particularly valuable for synthetic modifications and biological evaluations.

The growing importance of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in pharmaceutical research aligns with current trends in small molecule drug development and kinase inhibitor design. Recent searches in scientific databases reveal increasing interest in compounds with pyrrolopyrimidine scaffolds, particularly those that can serve as building blocks for kinase inhibitors or modulators of cellular signaling pathways. This compound's CAS 16019-34-4 has become a frequently searched identifier among medicinal chemists exploring novel heterocyclic compounds for therapeutic applications.

From a chemical perspective, 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates several noteworthy characteristics. The chloro substituent at position 4 provides an excellent handle for further functionalization through various cross-coupling reactions, while the benzyl group at position 7 offers opportunities for structure-activity relationship studies. These features make the compound particularly valuable in combinatorial chemistry approaches and fragment-based drug discovery programs.

The synthesis of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic transformations starting from commercially available pyrrolopyrimidine precursors. Modern synthetic protocols emphasize atom-economical and green chemistry approaches, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Researchers frequently search for optimized synthetic routes to this compound, particularly methods that minimize hazardous byproducts and improve overall yields.

In biological applications, derivatives of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promise in various therapeutic areas. The compound's core structure serves as an excellent starting point for developing selective kinase inhibitors, a class of therapeutics that has revolutionized treatment paradigms in oncology and inflammatory diseases. Recent literature highlights the compound's potential in addressing drug resistance mechanisms, a hot topic in current pharmaceutical research.

The physicochemical properties of 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine contribute to its pharmaceutical utility. With moderate lipophilicity and good stability under physiological conditions, the compound exhibits favorable drug-like properties that make it suitable for further medicinal chemistry optimization. These characteristics align well with current industry standards for lead compound selection in drug discovery programs.

Market trends indicate growing demand for high-quality 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine among contract research organizations and academic laboratories. Suppliers offering this compound with comprehensive analytical characterization data (including HPLC purity, NMR spectra, and mass spectrometry confirmation) are particularly sought after. The availability of custom synthesis services for CAS 16019-34-4 derivatives has also increased, reflecting the compound's importance in structure-activity relationship studies.

From a regulatory perspective, 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as a research chemical with no known significant hazards when handled properly. However, standard laboratory safety protocols should always be followed when working with this or any other organic compound. Proper material safety data sheets should be consulted before experimental work begins.

The future outlook for 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine appears promising, particularly in the context of targeted therapy development and precision medicine initiatives. As researchers continue to explore novel applications for heterocyclic compounds in drug discovery, this molecule is likely to maintain its position as a valuable chemical building block in medicinal chemistry research.

For researchers interested in obtaining 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4), it is recommended to source the compound from reputable suppliers who provide comprehensive analytical data and proper documentation. The compound's growing importance in pharmaceutical research ensures its continued relevance in the development of next-generation therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16019-34-4)7-Benzyl-4-chloro-7H-pyrrolo2,3-dpyrimidine
A906589
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):241.0/422.0/843.0
Email